N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine
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Overview
Description
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro and Ethoxy Groups: The chloro and ethoxy groups can be introduced through electrophilic substitution reactions using appropriate reagents such as thionyl chloride and ethyl iodide.
Attachment of the Cyclohexyl-amine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with cyclohexyl-amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, ethyl iodide, cyclohexyl-amine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine: can be compared with other quinoline derivatives to highlight its uniqueness:
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-(2-methoxy-ethyl)-amine: Similar in structure but with a different amine moiety, leading to variations in biological activity and applications.
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine: Another closely related compound with a cyclopentyl group instead of a cyclohexyl group, which may affect its chemical reactivity and pharmacological properties.
Properties
IUPAC Name |
N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-2-22-16-8-9-17-13(11-16)10-14(18(19)21-17)12-20-15-6-4-3-5-7-15/h8-11,15,20H,2-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIZLFKRZXVHFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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